![molecular formula C48H45F12N3O5PPdS+ B6301835 [Palladacycle Gen. 4], 98% CAS No. 1810068-35-9](/img/structure/B6301835.png)

[Palladacycle Gen. 4], 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

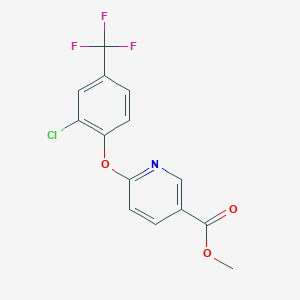

Palladacycle Gen. 4 is a type of palladacycle, which is a class of metallacycles that contain at least one carbon-palladium bond . Palladacycles are often used as intermediates in catalytic or palladium-mediated reactions and have been investigated as pre-catalysts for homogeneous catalysis and synthesis . The CAS number for Palladacycle Gen. 4 is 1810068-35-9 .

Molecular Structure Analysis

The molecular weight of Palladacycle Gen. 4 is 1140.34 . The linear formula is C48H44F12N3O5PPdS . The Inchi Code is 1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;;;+1/p-1 .

Chemical Reactions Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .

Physical And Chemical Properties Analysis

Palladacycle Gen. 4 is a solid substance . It is stored at a temperature of 2-8°C .

科学的研究の応用

Catalytic Applications

Palladacycle catalysts, including those of the fourth generation, are renowned for their efficiency in carbon-carbon (C-C) and carbon-heteroatom bond-forming reactions. They have shown high activity in Heck-type reactions, Suzuki coupling of challenging substrates, and in facilitating reactions in aqueous media under microwave irradiation. These catalysts are appreciated for their ease of synthesis, modification, stability, and low palladium leaching, allowing for repeated use without significant loss of activity. Their applications span from classical hydrogenations to enantioselective aldol-type condensations, showcasing their versatility in organic synthesis (Bedford, 2003), (Susanto et al., 2012), (Dupont et al., 2001).

Synthetic Applications

In the realm of synthetic chemistry, palladacycles have been utilized to efficiently catalyze the formation of complex molecules, including coumarin-based rings and various heterocyclic compounds. They enable the intramolecular C-H bond functionalization, leading to the synthesis of tri, tetra, and pentacyclic compounds, some of which were characterized by X-ray analysis. These findings underline the utility of palladacycles in the construction of complex molecular architectures (Kapdi et al., 2013).

Therapeutic Potential

Although the focus is away from direct drug use and side effects, it's noteworthy to mention the exploration of palladacycles in cancer research. These compounds have been investigated for their potential anti-cancer properties, showing promise in various studies. The exploration into palladacycles as potential therapeutic agents exemplifies the broader implications of their chemical properties beyond basic chemical synthesis and catalysis (Kapdi & Fairlamb, 2014).

Safety And Hazards

将来の方向性

Palladacycles have been shown to be versatile motifs in cross-coupling reactions . Their unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could be further explored and utilized in future research and applications .

特性

IUPAC Name |

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCHWNJDFGWFOD-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H45F12N3O5PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Palladacycle Gen. 4] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

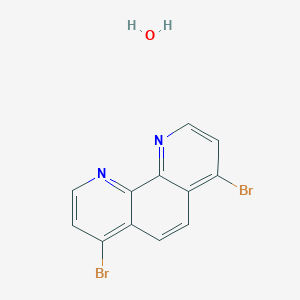

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

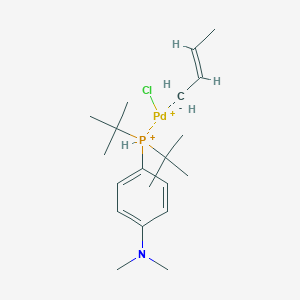

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)

![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)